molecular formula C11H16FNO2 B2628357 [2-(4-Fluorophenoxy)ethyl](2-methoxyethyl)amine CAS No. 420098-40-4

[2-(4-Fluorophenoxy)ethyl](2-methoxyethyl)amine

Cat. No.: B2628357
CAS No.: 420098-40-4
M. Wt: 213.252
InChI Key: RVADSAJOBJVECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)ethylamine is an organic compound with the molecular formula C11H16FNO2. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a fluorophenoxy group and a methoxyethylamine group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)ethylamine typically involves the reaction of 4-fluorophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol is replaced by the 2-chloroethylamine group. The resulting intermediate is then reacted with 2-methoxyethanol under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluorophenoxy)ethylamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenoxy)ethylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorophenoxy group enhances its binding affinity and specificity, while the methoxyethylamine group contributes to its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenoxy)ethylamine is unique due to the specific positioning of the fluorine atom and the presence of the methoxyethylamine group. These structural features confer distinct chemical properties, such as enhanced reactivity and solubility, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2/c1-14-8-6-13-7-9-15-11-4-2-10(12)3-5-11/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVADSAJOBJVECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.